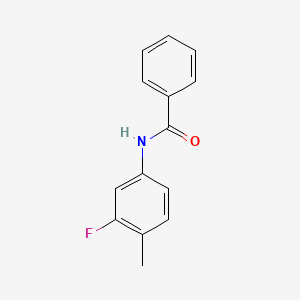

N-(3-fluoro-4-methylphenyl)benzamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNADMABTRQLQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291749 | |

| Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-89-3 | |

| Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluoro-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Therapeutic Potential of N-(3-fluoro-4-methylphenyl)benzamide in Medicinal Chemistry

[1]

Executive Summary

N-(3-fluoro-4-methylphenyl)benzamide represents a "privileged scaffold" in modern drug discovery.[1] Its core utility lies in the specific substitution pattern of the aniline ring: the 4-methyl group blocks para-metabolic oxidation, while the 3-fluorine atom modulates electronic properties, lipophilicity, and conformation without imposing significant steric penalty.[1] This scaffold is a critical building block for Type II kinase inhibitors (targeting the DFG-out conformation) and has emerging utility in TRPV1 modulation and 11β-HSD1 inhibition .[1]

Medicinal Chemistry Profile

The "Fluorine-Methyl" Effect

The 3-fluoro-4-methylphenyl moiety is strategically designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties:

-

Metabolic Blockade: The para-methyl group prevents hydroxylation at the most reactive site of the phenyl ring, significantly extending half-life (

).[1] -

Electronic Modulation: The meta-fluorine atom (

) withdraws electrons from the aromatic ring, lowering the pKa of the amide nitrogen.[1] This increases the hydrogen bond donor capability of the amide NH, crucial for binding to the Glu residue in the kinase hinge region or the aspartate in the DFG motif.[1] -

Conformational Lock: The fluorine atom can induce a preferred conformation via intramolecular electrostatic interactions (e.g., with the amide carbonyl oxygen), reducing the entropic cost of binding.[1]

Target Landscape

| Target Class | Mechanism of Action | Therapeutic Indication | Key Residue Interaction |

| p38 MAPK | Type II Inhibition (Allosteric) | Rheumatoid Arthritis, Inflammation | Glu71 (Hinge), Asp168 (DFG) |

| B-Raf / c-Raf | DFG-out Stabilizer | Oncology (Melanoma) | Glu504 (B-Raf) |

| TRPV1 | Channel Antagonism | Neuropathic Pain | Tyr511 (Vanilloid Pocket) |

| 11β-HSD1 | Reductase Inhibition | Metabolic Syndrome | Ser170 (Catalytic Site) |

Mechanism of Action: Type II Kinase Inhibition

The most prominent application of this scaffold is in the design of Type II kinase inhibitors. These inhibitors bind to the inactive conformation of the kinase where the DFG motif (Asp-Phe-Gly) is flipped out ("DFG-out").[1]

Structural Logic

The N-(3-fluoro-4-methylphenyl)benzamide moiety typically occupies the hydrophobic allosteric pocket created by the movement of the Phenylalanine residue in the DFG motif.[1]

-

Hinge Binding: The "Head" group (often a heterocycle attached to the benzamide) binds the ATP adenine pocket.[1]

-

Linker: The amide bond forms critical H-bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG).[1]

-

Hydrophobic Tail: The 3-fluoro-4-methylphenyl group penetrates the deep hydrophobic pocket, stabilized by van der Waals interactions.[1]

Signaling Pathway Visualization (p38 MAPK)

The following diagram illustrates the downstream effects of inhibiting p38 MAPK using this scaffold, preventing the activation of pro-inflammatory cytokines.[1]

Figure 1: Mechanism of p38 MAPK inhibition by N-(3-fluoro-4-methylphenyl)benzamide derivatives, blocking downstream cytokine production.[1]

Synthesis Protocol

Detailed below is a validated protocol for synthesizing the core scaffold via nucleophilic acyl substitution. This method prioritizes yield and purity suitable for biological screening.

Reagents & Materials

-

Starting Material A: 3-Fluoro-4-methylaniline (CAS: 452-77-7)[1][][3]

-

Starting Material B: Benzoyl chloride (or substituted derivative)[1]

-

Base: Triethylamine (Et₃N) or Pyridine[1]

-

Solvent: Dichloromethane (DCM, anhydrous)[1]

-

Workup: 1M HCl, Saturated NaHCO₃, Brine

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-Fluoro-4-methylaniline (1.0 equiv, 5.0 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (1.5 equiv, 7.5 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add Benzoyl chloride (1.1 equiv, 5.5 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Rationale: Slow addition at low temperature prevents di-acylation and controls exotherm.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

-

Quenching: Quench the reaction by adding water (20 mL).

-

Extraction: Separate the organic layer.[4] Wash sequentially with:

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hex/EtOAc gradient).[1]

Synthesis Workflow Diagram

Figure 2: Synthetic route for the preparation of the N-(3-fluoro-4-methylphenyl)benzamide scaffold.

Experimental Validation: p38 MAPK Inhibition Assay

To validate the therapeutic potential, the synthesized compound must be tested in an enzymatic assay.[1]

Protocol: ADP-Glo™ Kinase Assay

This assay measures the ADP generated from the phosphorylation reaction, correlating it to kinase activity.[1]

-

Enzyme Prep: Dilute active p38α MAPK enzyme (0.1–0.5 ng/µL) in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

-

Substrate Prep: Prepare ATF2 substrate (0.2 µg/µL) and Ultra-Pure ATP (10 µM).[1]

-

Inhibitor Incubation:

-

Add 5 µL of the test compound (N-(3-fluoro-4-methylphenyl)benzamide derivative) in 5% DMSO to a 384-well plate.

-

Add 5 µL of Enzyme solution.

-

Incubate for 15 minutes at RT to allow Type II binding (slow-off rate).

-

-

Reaction Start: Add 5 µL of ATP/Substrate mix. Incubate for 60 minutes at RT.

-

Detection:

-

Readout: Measure Luminescence (RLU) using a plate reader. Calculate IC₅₀ using a sigmoidal dose-response curve.

References

-

Design and Synthesis of p38 MAP Kinase Inhibitors. Source: ACS Omega.[5] Citation: Alshammari, A. et al. (2023).[1][5] "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." ACS Omega, 8(20), 17800–17815.[1] URL:[Link][1]

-

Protoporphyrinogen Oxidase Inhibitors. Source: MDPI Molecules. Citation: Li, Z. et al. (2022).[1] "Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors." Molecules, 27(9), 2780.[1] URL:[Link][1]

-

11β-HSD1 Inhibitors for Metabolic Syndrome. Source: RSC MedChemComm. Citation: Kim, Y. et al. (2015).[1] "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors." MedChemComm, 6, 125-135.[1] URL:[Link]

-

Medicinal Chemistry of Fluorinated Anilines. Source: Journal of Medicinal Chemistry.[6] Citation: Purser, S. et al. (2008).[1] "Fluorine in medicinal chemistry." Chem. Soc. Rev., 37, 320-330.[1] URL:[Link]

Sources

- 1. EP2263671A1 - Amide derivative-containing pharmaceutical composition - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2022049376A1 - Novel compounds - Google Patents [patents.google.com]

Methodological & Application

Step-by-step synthesis protocol for N-(3-fluoro-4-methylphenyl)benzamide

Technical Application Note: Controlled Synthesis of N-(3-fluoro-4-methylphenyl)benzamide

Executive Summary & Strategic Rationale

This protocol details the synthesis of N-(3-fluoro-4-methylphenyl)benzamide , a fluorinated amide scaffold often utilized in structure-activity relationship (SAR) studies for kinase inhibitors and ion channel modulators.[1]

Synthetic Strategy: Nucleophilic Acyl Substitution While amide coupling agents (e.g., HATU, EDC) are popular for complex fragments, we utilize the Acid Chloride Method for this synthesis.[1]

-

Rationale: The steric profile of 3-fluoro-4-methylaniline is moderate.[1][2] The fluorine atom at the meta position (relative to the amine) withdraws electron density via induction, slightly reducing nucleophilicity compared to p-toluidine.[1] Benzoyl chloride is a "hard" electrophile that overcomes this reduced reactivity more efficiently than activated esters, ensuring rapid conversion with minimal thermal stress.[1]

-

Impurity Control: The primary impurity risk is the formation of the bis-amide (imide) species, though rare with secondary anilines, or residual unreacted aniline.[1] We mitigate this by using a slight excess of the electrophile and a rigorous acid/base workup.[1]

Reaction Mechanics & Pathway

The synthesis proceeds via the attack of the lone pair of the aniline nitrogen on the carbonyl carbon of benzoyl chloride.[1] The tetrahedral intermediate collapses to expel chloride, which is immediately scavenged by the non-nucleophilic base (Triethylamine) to drive the equilibrium forward and prevent the formation of HCl salts of the starting amine.[1]

DOT Diagram: Reaction Logic & Workflow

Figure 1: Operational workflow for the synthesis of N-(3-fluoro-4-methylphenyl)benzamide, highlighting critical process checkpoints.

Material Specifications

| Reagent/Solvent | CAS No.[1][3] | Equiv.[1] | Role | Critical Attribute |

| 3-Fluoro-4-methylaniline | 452-77-7 | 1.0 | Nucleophile | Purity >97%; Dark color indicates oxidation (purify if needed).[1] |

| Benzoyl Chloride | 98-88-4 | 1.1 | Electrophile | Clear liquid; Hydrolyzes in moist air.[1] |

| Triethylamine (Et3N) | 121-44-8 | 1.5 | Base | Dry; Scavenges HCl.[1] |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Medium | Anhydrous; Stabilized with amylene preferred.[1] |

Detailed Experimental Protocol

Safety Pre-Check:

-

Hazard: Benzoyl chloride is a lachrymator and corrosive. 3-Fluoro-4-methylaniline is toxic by inhalation/absorption.[1]

-

Control: Perform all operations in a certified chemical fume hood. Wear nitrile gloves and safety goggles.[1]

Step 1: Reaction Setup (0°C)

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

) or Argon.[1] -

Add 3-Fluoro-4-methylaniline (1.25 g, 10.0 mmol) to the flask.

-

Add anhydrous DCM (25 mL) via syringe. Stir until fully dissolved.

-

Add Triethylamine (2.1 mL, 15.0 mmol) in one portion.

-

Note: The solution may warm slightly; ensure the system returns to ambient temperature before cooling.[1]

-

-

Cool the reaction mixture to 0°C using an ice/water bath.

-

Expert Insight: Cooling is critical to suppress di-acylation side reactions and control the exotherm upon acid chloride addition.[1]

-

Step 2: Electrophile Addition & Maintenance

-

Dilute Benzoyl Chloride (1.28 mL, 11.0 mmol) in DCM (5 mL) in a separate vial.

-

Add the benzoyl chloride solution dropwise to the reaction mixture over 10–15 minutes.

-

Remove the ice bath after addition is complete and allow the mixture to warm to room temperature (20–25°C).

-

Stir for 3–4 hours.

Step 3: Workup & Isolation

-

Quench the reaction by adding 1M HCl (20 mL). This solubilizes the triethylamine salts and protonates any unreacted aniline (making it water-soluble).[1]

-

Transfer to a separatory funnel. Separate the organic (lower) layer.[1]

-

Wash the organic layer sequentially with:

-

Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.

Step 4: Purification (Recrystallization)[1]

-

Dissolve the crude solid in a minimum amount of hot Ethanol (~70°C).

-

Add hot water dropwise until persistent turbidity is observed.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals and wash with cold 50% EtOH/Water.

-

Dry under high vacuum.[1]

Process Validation & Expected Data

To ensure the protocol yielded the correct molecule, compare analytical data against these standard parameters.

Table 2: Analytical Specifications

| Parameter | Expected Value | Interpretation |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or residual aniline.[1] |

| Yield | 85% – 95% | Losses usually occur during workup washes.[1] |

| 1H NMR (DMSO-d6) | Diagnostic amide singlet >10 ppm confirms acylation.[1] | |

| LC-MS (ESI+) | [M+H]+ = 230.1 | Consistent with formula C14H12FNO.[1] |

DOT Diagram: Signaling/Validation Logic

Figure 2: Decision tree for analytical validation of the synthesized compound.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedure for benzoylation of amines, p. 916).[1] [1]

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Review of amide coupling methodologies).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline.[1] (Precursor data). [1]

-

Sigma-Aldrich. Product Specification: 3-Fluoro-N-(4-methylphenyl)benzamide (Isomer reference for characterization standards).[1]

Sources

Application Note: Optimizing Amide Coupling Conditions for 3-Fluoro-4-Methylaniline Derivatives

Abstract

3-Fluoro-4-methylaniline is a critical scaffold in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (e.g., BCR-ABL, EGFR targets) and antimicrobial agents. However, its reduced nucleophilicity—driven by the inductive electron-withdrawing effect of the fluorine atom—often leads to stalled reactions or low yields under standard EDC/HOBt conditions. This guide provides a tiered approach to coupling this specific aniline, transitioning from high-throughput discovery methods (HATU) to scalable, green process chemistries (T3P), ensuring high conversion and simplified purification.

Introduction: The Chemical Challenge

Electronic & Steric Environment

The reactivity of 3-fluoro-4-methylaniline is governed by a push-pull electronic system.[1] While the para-methyl group offers weak activation via hyperconjugation, the meta-fluorine atom exerts a dominant inductive withdrawal (-I) effect.[1]

-

pKa Context: The pKa of the conjugate acid is approximately 4.0–4.8 , significantly lower than unsubstituted aniline (~4.6) and vastly less basic than aliphatic amines (~10.5).

-

Nucleophilicity: The nitrogen lone pair is less available for attack on the activated carbonyl, requiring highly electrophilic coupling partners.

-

Medicinal Value: The fluorine atom is strategically placed to block metabolic oxidation at the ring (CYP450 blocking) and modulate lipophilicity, making this residue common in drugs like Nilotinib derivatives and Linezolid intermediates.

Strategic Decision Matrix

Do not apply a "one-size-fits-all" approach. Select the protocol based on your reaction scale and the stability of your carboxylic acid partner.

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and substrate properties.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" for Discovery (HATU)

Context: Best for milligram-scale library synthesis where reagent cost is negligible compared to the value of the compound. HATU generates a highly reactive aza-benzotriazole active ester.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

HATU (1.2 equiv)

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step Workflow:

-

Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

-

Base Addition: Add DIPEA dropwise. Stir for 5–10 minutes. Note: The solution typically turns yellow/orange, indicating active ester formation.

-

Coupling: Add 3-Fluoro-4-methylaniline.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Optimization: If conversion is <50% by LCMS after 4 hours, heat to 50°C.

-

-

Workup (Crucial):

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 1: 1M HCl or saturated NH₄Cl (removes unreacted aniline and DIPEA).

-

Wash 2: Saturated NaHCO₃ (removes unreacted acid and byproduct HOAt).

-

Wash 3: LiCl (5% aq) (removes DMF).

-

Dry over Na₂SO₄ and concentrate.

-

Why this works: The 7-azabenzotriazole moiety of HATU utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate the acylation of the slow-reacting aniline.

Protocol B: The Scalable "Green" Method (T3P)

Context: Ideal for multigram synthesis. T3P (Propylphosphonic anhydride) is non-explosive, less allergenic than HOBt, and produces water-soluble byproducts, eliminating the need for chromatography in many cases.

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)[1]

-

Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M - 0.5 M)[1]

Step-by-Step Workflow:

-

Charge: Combine Carboxylic Acid, Aniline, and Pyridine in EtOAc.

-

Addition: Add T3P solution dropwise at 0°C (exothermic reaction).

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Note: T3P kinetics are slower than HATU; patience is required.

-

-

Workup (Self-Cleaning):

-

Add water to quench.

-

Separate phases.

-

Wash organic layer with 1M HCl (removes Pyridine and Aniline).

-

Wash with 1M NaOH (removes unreacted Acid and T3P byproducts).

-

Concentrate.

-

Why this works: T3P acts as a dehydrating agent forming a mixed anhydride.[4] The byproduct is a water-soluble phosphonic acid, ensuring that simple aqueous washes yield high-purity product.[1]

Protocol C: The "Nuclear Option" (In-Situ Acid Chloride)

Context: Use only when Protocols A and B fail, typically due to extreme steric hindrance on the carboxylic acid.

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: DCM (Dichloromethane)[5]

Step-by-Step Workflow:

-

Activation: Dissolve Acid in dry DCM. Add cat. DMF.[5][6] Add Oxalyl Chloride dropwise at 0°C. Stir until gas evolution (CO/CO₂) ceases (approx. 1 h).

-

Concentration (Optional but recommended): Evaporate DCM to remove excess Oxalyl Chloride (which would react with the aniline). Redissolve in fresh DCM.

-

Coupling: Add the aniline and Et₃N solution dropwise to the acid chloride at 0°C.

-

Workup: Standard aqueous extraction.

Analytical Data & Troubleshooting

Expected NMR Signatures

When characterizing the product, look for these specific shifts to confirm the integrity of the 3-fluoro-4-methylaniline moiety:

| Nucleus | Feature | Chemical Shift / Coupling | Interpretation |

| ¹H NMR | Amide NH | δ 9.5 – 10.5 ppm (s) | Downfield singlet confirms amide formation.[1] |

| ¹H NMR | Ar-Me | δ 2.1 – 2.3 ppm (d, J~2Hz) | Doublet due to long-range coupling with ³F.[1] |

| ¹⁹F NMR | Ar-F | δ -110 to -120 ppm | Diagnostic signal; shifts slightly upon amidation.[1] |

| ¹³C NMR | C-F | ~160 ppm (d, J~245Hz) | Large C-F coupling constant confirms fluorination. |

Troubleshooting Table

| Observation | Diagnosis | Remedial Action |

| Low Conversion (HATU) | Aniline is too deactivated.[1] | Switch to Protocol C (Acid Chloride) or heat HATU reaction to 60°C (careful of epimerization). |

| New Spot on TLC (lower Rf) | Activated ester hydrolysis. | Ensure solvents are strictly anhydrous. Use molecular sieves in DMF. |

| Product contaminated with urea | HATU byproduct carryover. | Increase the volume of the NaHCO₃ wash or switch to T3P (Protocol B). |

| Thick precipitate forms | Product insolubility. | The product may precipitate out of EtOAc. Filter the solid and wash with ether; this is often pure product. |

References

-

Dunetz, J. R., et al. (2011).[4][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

-

PubChem. (n.d.). "3-Fluoro-4-methylaniline Compound Summary." National Library of Medicine.

-

Bachem. (2024).[8] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

-

Organic Chemistry Portal. (n.d.). "Amide Synthesis by Acylation."

Sources

- 1. 4-Fluoro-3-methylaniline|lookchem [lookchem.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. growingscience.com [growingscience.com]

- 6. reddit.com [reddit.com]

- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 8. reddit.com [reddit.com]

Application Note: HPLC Method Development for N-(3-fluoro-4-methylphenyl)benzamide

Abstract

This guide details the systematic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity analysis of N-(3-fluoro-4-methylphenyl)benzamide . Given the compound's hydrophobic benzanilide core and fluorinated substitution, this protocol prioritizes resolution from potential synthetic precursors (3-fluoro-4-methylaniline and benzoic acid) and regioisomers.[1] The method utilizes a C18 stationary phase with a generic acid-modified mobile phase, ensuring robustness suitable for Transfer to Quality Control (QC) environments.[1][2][3]

Compound Profile & Physicochemical Basis

Understanding the analyte is the prerequisite for successful chromatography.[1][2][3]

-

Chemical Structure: A benzanilide scaffold where the aniline ring is substituted with a fluorine at the meta position and a methyl group at the para position relative to the amine.[2][3]

-

pKa: The amide nitrogen is neutral (pKa > 20).[1][2][3] The molecule will remain uncharged across the standard HPLC pH range (2–8).[1][2][3]

-

UV Absorbance: Strong absorption expected at 254 nm (benzamide π-π* transitions).[1][3]

Chromatographic Implications: Due to high lipophilicity, the compound will exhibit strong retention on alkyl-bonded phases (C18).[1][2][3] High organic content (>50%) will likely be required for elution.[1][2][3] The neutral character implies that pH buffers are not strictly necessary for ionization control, but acidic modifiers are recommended to suppress silanol activity on the column hardware.[2][3]

Method Development Strategy

Column Selection[3][4]

-

Primary Choice: C18 (Octadecylsilane) .[1][2][3]

-

Rationale: Provides maximum hydrophobic selectivity.[1][3] A "base-deactivated" or "end-capped" column is essential to prevent secondary interactions between the amide nitrogen and free silanols, which causes peak tailing.[1]

-

Recommended Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (Balance between resolution and backpressure).[1][2][3]

-

-

Alternative: Phenyl-Hexyl .[1]

Mobile Phase Selection

Experimental Protocol

Reagents and Standards

-

Reference Standard: N-(3-fluoro-4-methylphenyl)benzamide (>98% purity).

-

Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.[1][2][3][5]

-

Modifier: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).[1][2][3]

Instrumentation Setup

-

System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2][3]

-

Column Oven: 30°C (Controls viscosity and retention reproducibility).

Step 1: The Scouting Gradient

Goal: Determine the approximate elution composition (%B).[2][3]

Conditions:

-

Injection Volume: 10 µL

-

Gradient Profile:

| Time (min) | % Solvent A (0.1% FA in Water) | % Solvent B (ACN) |

| 0.00 | 95 | 5 |

| 15.00 | 5 | 95 |

| 20.00 | 5 | 95 |

| 20.10 | 95 | 5 |

| 25.00 | 95 | 5 |

Analysis: If the peak elutes at 12.5 minutes , the composition at that time is roughly 80-85% B (accounting for dwell volume).[1][2][3] This confirms the compound is highly retained.[1][2][3]

Step 2: Optimized Isocratic Method

Goal: Create a stable, reproducible run for routine analysis.

Based on the scouting run, an isocratic hold at a slightly lower strength than the elution point usually yields the best resolution.[2][3]

Optimized Parameters:

-

Mobile Phase: Isocratic 40:60 (Water + 0.1% H₃PO₄ : ACN).[1][2][3]

-

Run Time: 15 minutes.

-

Needle Wash: 50:50 ACN:Water (Critical to prevent carryover of this sticky compound).[1][2][3]

Sample Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% ACN . (Note: Solubility in water is poor; do not attempt to dissolve in pure water).[1][2][3]

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (or 50:50 Water:ACN).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation (Summary)

To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Experimental Approach |

| Specificity | Resolution > 1.5 from impurities | Inject individual precursors (Aniline/Benzoic Acid) and verify separation. |

| Linearity | R² > 0.999 | 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). |

| Precision | RSD < 2.0% | 6 replicate injections of the Working Standard. |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine via serial dilution. |

| Robustness | RSD < 2.0% | Small changes in Flow (±0.1 mL/min), Temp (±2°C), %B (±2%).[1][2][3] |

Visualization: Method Development Workflow

Figure 1: Decision tree for optimizing the HPLC method based on scouting run retention behavior.

Troubleshooting & Expert Insights

-

Issue: Peak Tailing (> 1.5)

-

Issue: Baseline Drift

-

Issue: Split Peaks

References

-

International Conference on Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2][3] Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text for Gradient Scouting logic).

-

PubChem. (n.d.).[1][2][3] Compound Summary: 4-Fluoro-N-(4-methylphenyl)benzamide (Isomer Analog).[1] Retrieved from [Link][1][2][3]

Sources

- 1. PubChemLite - 3-fluoro-n-(3-hydroxy-4-methylphenyl)benzamide (C14H12FNO2) [pubchemlite.lcsb.uni.lu]

- 2. nanobioletters.com [nanobioletters.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 671-01-2: Benzamide, 3-fluoro-N-(phenylmethyl)- [cymitquimica.com]

- 5. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. questjournals.org [questjournals.org]

Preparation of N-(3-fluoro-4-methylphenyl)benzamide stock solutions for in vitro assays

Application Note: Preparation and Handling of N-(3-fluoro-4-methylphenyl)benzamide Stock Solutions for In Vitro Assays

Executive Summary

This technical guide details the standardized protocol for the preparation, storage, and dilution of N-(3-fluoro-4-methylphenyl)benzamide (NFMPB). As a lipophilic benzamide derivative, NFMPB presents specific challenges regarding aqueous solubility and precipitation in assay media. This document provides a self-validating workflow designed to maintain compound integrity, ensure accurate molar concentrations, and prevent experimental artifacts caused by micro-precipitation or solvent toxicity.

Physicochemical Profile & Solubility Logic

Understanding the molecular properties of NFMPB is the first step in designing a robust protocol. The presence of the fluorine atom and the methyl group on the phenyl ring increases lipophilicity compared to the parent benzamide, necessitating the use of organic co-solvents (DMSO) for primary stock preparation.

Table 1: Compound Specifications

| Property | Value | Notes |

| Chemical Formula | C₁₄H₁₂FNO | |

| Molecular Weight | 229.25 g/mol | Use this for molarity calculations. |

| Predicted LogP | ~3.2 - 3.8 | Highly lipophilic; low aqueous solubility. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended concentration: 10 mM - 50 mM . |

| Secondary Solvent | Ethanol | Possible, but DMSO is preferred for biological compatibility. |

| Aqueous Solubility | < 100 µM (Estimated) | Risk of precipitation upon direct dilution into buffer. |

Expert Insight:

-

Why DMSO? DMSO is a polar aprotic solvent that disrupts the crystal lattice of benzamides effectively while being miscible with water.

-

The "Crash-Out" Risk: Direct dilution of a high-concentration DMSO stock (e.g., 50 mM) into an aqueous buffer (e.g., PBS) can cause immediate precipitation due to the hydrophobic effect. This protocol uses an Intermediate Dilution Step to mitigate this risk.

Materials & Equipment

-

Compound: N-(3-fluoro-4-methylphenyl)benzamide (>98% purity).

-

Solvent: DMSO, Anhydrous (≥99.9%, cell-culture grade). Note: Avoid old DMSO; hygroscopic water absorption can degrade stock stability.

-

Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics for high-concentration stocks.

-

Filtration: 0.22 µm PTFE (hydrophobic) syringe filter (optional for sterilization, but beware of volume loss).

-

Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator bath.

Protocol 1: Primary Stock Preparation (10 mM)

This protocol targets a 10 mM stock solution, which is a versatile concentration for most in vitro assays (typically dosed at nM to µM levels).

Step-by-Step Procedure:

-

Calculate Mass Required: To prepare 5 mL of a 10 mM stock:

-

Weighing:

-

Weigh approximately 11.5 mg of NFMPB into a tared amber glass vial. Record the exact mass (e.g., 11.52 mg).

-

-

Volume Adjustment (Gravimetric Method):

-

Do not rely on volumetric pipetting for the solvent if high precision is needed. Instead, calculate the exact volume of DMSO required based on the recorded mass.

-

Example: If you weighed 11.52 mg:

.

-

-

Dissolution:

-

Add the calculated volume of Anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Visual Check: Inspect against a light source. The solution must be perfectly clear. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

-

-

Aliquot & Storage:

-

Divide into small aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (short term < 1 month) or -80°C (long term).

-

Critical: Keep desiccated. Water uptake initiates hydrolysis of the amide bond over time.

-

Protocol 2: Serial Dilution for Assays (The Intermediate Method)

Objective: To generate a dose-response curve (e.g., 0.1 nM to 10 µM) while maintaining a constant, low DMSO concentration (typically < 0.5%) to avoid solvent toxicity.

The Problem with Direct Dilution: Adding 1 µL of 10 mM stock directly to 1000 µL of media creates a 10 µM solution. However, the local concentration at the pipette tip momentarily exceeds solubility limits, potentially nucleating micro-crystals that never re-dissolve.

The Solution: The 500x Intermediate Plate

-

Prepare 500x Concentrates in DMSO:

-

Perform all serial dilutions in 100% DMSO first.

-

Example: Dilute 10 mM stock 1:3 serially in DMSO to create stocks of 3.33 mM, 1.11 mM, etc.

-

-

Intermediate Dilution (10x Working Solution):

-

Dilute the DMSO stocks 1:50 into the assay buffer (e.g., PBS or Media).

-

Result: This creates a "10x" working solution containing 2% DMSO .

-

Why? 2% DMSO helps keep the lipophilic compound in solution better than 0.1% during the transition phase.

-

-

Final Assay Addition:

-

Add the "10x" working solution 1:10 to the cells/enzyme mix.

-

Final Result: 1x Compound concentration, 0.2% DMSO (safe for most cells).

-

Visualization: Workflow Logic

The following diagrams illustrate the critical decision pathways and dilution logic.

Figure 1: Stock Preparation & Quality Control Workflow

Caption: Logic flow for the preparation of the primary stock solution, ensuring solubility verification before storage.

Figure 2: The "Intermediate Plate" Dilution Scheme

Caption: Step-wise dilution strategy to prevent precipitation shock. The transition from 100% DMSO to aqueous media is buffered by an intermediate step.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Precipitation in Stock | Moisture contamination in DMSO. | Use fresh, anhydrous DMSO. Warm to 37°C briefly to redissolve. |

| Cloudiness in Assay | "Crash-out" effect upon dilution. | Reduce final concentration or increase intermediate dilution steps. |

| Loss of Potency | Hydrolysis or adsorption to plastic. | Use glass vials for stocks. Ensure storage at -20°C is desiccated. |

| Cytotoxicity (Vehicle) | DMSO concentration > 0.5%.[1] | Validate cell line tolerance to DMSO.[1] Aim for < 0.1% if possible. |

Self-Validation Step: Before running a large screen, perform a Nephelometry Check :

-

Prepare the highest working concentration (e.g., 10 µM) in the assay buffer.

-

Measure absorbance at 600 nm (OD600) immediately and after 4 hours.

-

Any increase in OD600 > 0.005 indicates micro-precipitation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 984515 (Related Benzamide Structures). Retrieved from [Link]

-

NIH Chemical Genomics Center (NCGC). Assay Guidance Manual: Compound Management and Handling. Retrieved from [Link]

Sources

Solvent selection for dissolving N-(3-fluoro-4-methylphenyl)benzamide in cell culture

Application Note: Solvent Selection and Solubilization Protocol for N-(3-fluoro-4-methylphenyl)benzamide in In Vitro Systems

Executive Summary

N-(3-fluoro-4-methylphenyl)benzamide (NFMPB) is a hydrophobic benzamide derivative frequently utilized as a structural scaffold in the development of kinase inhibitors and TRPV channel modulators. Its rigid planar structure and halogenation contribute to high lattice energy and poor aqueous solubility, presenting significant challenges for in vitro administration.

This application note provides a validated solvent system and step-by-step protocol to solubilize NFMPB. We recommend Dimethyl Sulfoxide (DMSO) as the primary vehicle, utilizing a "Step-Down" dilution strategy to prevent compound precipitation (crashing) upon introduction to aqueous cell culture media.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecule's resistance to dissolution.

-

Lipophilicity (LogP): Benzamide derivatives typically exhibit LogP values > 3.0. The presence of the fluorine atom and methyl group on the phenyl ring increases hydrophobicity compared to the parent benzamide.

-

Lattice Energy: The amide bond (

) facilitates strong intermolecular hydrogen bonding, creating a stable crystal lattice that resists dissociation in water. -

Solvent Suitability:

-

Water/Media: Poor (Precipitation likely).

-

Ethanol: Moderate solubility, but high volatility affects concentration accuracy; potential cytotoxicity in sensitive lines (e.g., HepG2).

-

DMSO: Excellent solubility due to its high dielectric constant and ability to disrupt amide hydrogen bonding.

-

Table 1: Solvent Selection Matrix for NFMPB

| Solvent | Solubility Potential | Cellular Tolerance (Max v/v) | Verdict |

| DMSO | High (>50 mM) | 0.1% - 0.5% | Recommended. Gold standard for hydrophobic small molecules. |

| Ethanol (100%) | Moderate | 0.1% - 1.0% | Alternative. Risk of evaporation alters stock concentration. |

| DMF | High | < 0.1% | Not Recommended. Higher cytotoxicity than DMSO. |

| PBS/Media | Negligible | N/A | Vehicle Only. Cannot be used for stock preparation. |

Validated Protocol: Stock Preparation & Cellular Treatment

Safety Note: NFMPB is a bioactive compound. Handle with PPE in a fume hood. DMSO penetrates skin and can carry toxic compounds into the bloodstream.

Phase A: Preparation of Master Stock Solution (10 mM)

-

Calculate Mass: To prepare 1 mL of 10 mM stock:

(Note: MW of NFMPB -

Weighing: Weigh ~2.3 mg of NFMPB into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching). Record exact mass.

-

Solvation: Add sterile, cell-culture grade DMSO (anhydrous,

99.9%) to achieve exactly 10 mM. -

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Checkpoint: Solution must be optically clear.

-

-

Storage: Aliquot into 50

L volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Phase B: The "Step-Down" Dilution Strategy (Critical)

Directly adding 10 mM DMSO stock to cell media often causes immediate precipitation (the "crash"). Use an intermediate dilution step.

Goal: Treat cells at 10

-

Intermediate Stock (100x): Dilute the 10 mM Master Stock 1:10 in cell culture media (serum-free) or PBS to create a 1 mM Intermediate Stock.

-

Technique: Add DMSO stock dropwise to the vortexing media.

-

Observation: If cloudiness appears, the compound has crashed. Correction: Perform the intermediate dilution using DMSO instead (i.e., dilute 10 mM

1 mM using DMSO), then dilute that into media.

-

-

Working Solution (1x): Dilute the 1 mM Intermediate Stock 1:100 into the final cell culture well (containing cells and serum-supplemented media).

-

Final Concentration: 10

M compound. -

Final DMSO: 0.1% (Non-toxic to most lines).[1]

-

Visualizing the Workflow

The following diagram illustrates the critical "Step-Down" pathway to ensure solubility is maintained from solid state to cellular uptake.

Figure 1: Solubilization workflow preventing precipitation and facilitating passive diffusion across the lipid bilayer.

Quality Control & Troubleshooting

Before adding to cells, validate the solubility.[1][2]

-

Turbidity Check: Hold the working solution against a dark background. Any "milkiness" or Tyndall effect (scattering of light) indicates micro-precipitation.

-

Fix: Reduce concentration or increase temperature to 37°C.

-

-

Microscopy: After adding to cells, examine the well under 20x phase contrast. Crystals appear as dark, refractive needles.

-

Consequence: Crystals cause physical stress to cells (false positives in toxicity assays) and reduce actual drug concentration.

-

Troubleshooting Table

| Issue | Possible Cause | Corrective Action |

| Cloudiness upon dilution | "Crash" effect; concentration exceeds aqueous solubility limit. | Use the "Intermediate Stock" method. If persisting, use a vehicle with 0.5% Tween-80. |

| Cell detachment | DMSO toxicity (>0.5%) or wash-out effect. | Ensure final DMSO < 0.1%.[1] Add compound gently to the side of the well, not directly on the monolayer. |

| Inconsistent IC50 data | Compound precipitation or evaporation. | Use glass vials. Do not store diluted working solutions; prepare fresh. |

Biological Context

Benzamide derivatives like NFMPB often target intracellular kinases or membrane channels. The hydrophobic nature allows them to passively diffuse through the lipid bilayer. However, high concentrations of DMSO can permeabilize membranes, artificially enhancing uptake or triggering apoptosis (cytotoxicity).

Key Reference Data for DMSO Tolerance:

-

Robust Lines (e.g., HeLa, HEK293): Tolerate up to 0.5% DMSO for 24-48h.

-

Sensitive Lines (e.g., Primary Neurons, HepG2, Stem Cells): Keep DMSO < 0.1%.

References

-

BenchChem. (2025).[3] Technical Support Center: Addressing Poor Bioavailability of Hydrophobic Compounds in Cell Culture. Retrieved from

-

Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC (PubMed Central). Retrieved from

-

Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Retrieved from

-

Sigma-Aldrich. (n.d.). Solubility Guidelines for Hydrophobic Compounds. Retrieved from

Sources

Application Note: Accelerated Synthesis of N-(3-fluoro-4-methylphenyl)benzamide via Microwave Irradiation

Abstract

This application note provides a detailed, robust protocol for the synthesis of N-(3-fluoro-4-methylphenyl)benzamide, a key structural motif in medicinal chemistry and materials science. By leveraging microwave-assisted organic synthesis (MAOS), this method offers a significant improvement over conventional heating techniques, drastically reducing reaction times from hours to minutes while maintaining high yields and product purity.[1][2][3][4] We will explore the underlying principles of microwave heating, provide a step-by-step experimental guide, and detail the necessary characterization techniques to validate the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking efficient, scalable, and greener synthetic methodologies.[5][6]

Introduction and Scientific Principles

Amide bond formation is a cornerstone of modern organic chemistry, with the resulting N-arylbenzamide scaffolds appearing in numerous pharmaceuticals and functional materials.[7] The target molecule, N-(3-fluoro-4-methylphenyl)benzamide, is synthesized via a nucleophilic acyl substitution reaction between 3-fluoro-4-methylaniline and benzoyl chloride.

Conventionally, this synthesis requires prolonged heating under reflux conditions, often leading to longer reaction times and the potential for byproduct formation.[3][4] Microwave-assisted synthesis has emerged as a transformative technology that directly addresses these limitations.[8][9] Unlike conventional heating which relies on slow thermal conduction from an external source, microwave irradiation energizes the molecules of the reaction mixture directly and uniformly.[10]

This rapid, in-situ energy transfer is primarily governed by two mechanisms:

-

Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, generating intense and uniform heat throughout the bulk of the sample.[10]

-

Ionic Conduction: If any ions are present in the mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field, causing collisions that generate heat.

This efficient heating mechanism leads to a dramatic acceleration of reaction rates, often allowing syntheses to be completed in minutes instead of hours, with improved yields and cleaner reaction profiles.[1][2][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of N-(3-fluoro-4-methylphenyl)benzamide proceeds through a classical nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 3-fluoro-4-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group and forming the final amide product. A non-nucleophilic base is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: The reaction mechanism for amide formation.

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Supplier |

| 3-Fluoro-4-methylaniline | 452-69-7 | 125.14 g/mol | ≥98% | Sigma-Aldrich |

| Benzoyl Chloride | 98-88-4 | 140.57 g/mol | ≥99% | Sigma-Aldrich |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 g/mol | 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | HPLC Grade | Fisher Scientific |

| Hexanes | 110-54-3 | 86.18 g/mol | HPLC Grade | Fisher Scientific |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 g/mol | N/A | VWR |

| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 g/mol | N/A | VWR |

| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 g/mol | ≥99.5% | VWR |

Equipment

-

Microwave Synthesizer (e.g., Anton Paar Monowave, CEM Discover)

-

10 mL microwave reaction vials with stir bars and snap caps

-

Analytical balance (± 0.1 mg)

-

Fume hood

-

Standard laboratory glassware (beakers, flasks, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254) and chamber

-

UV lamp (254 nm)

-

NMR Spectrometer (≥400 MHz)

-

Mass Spectrometer (LC-MS or GC-MS)

Detailed Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Benzoyl chloride is corrosive and a lachrymator. 3-Fluoro-4-methylaniline is toxic. Pyridine is flammable and harmful. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology

-

Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-fluoro-4-methylaniline (125 mg, 1.0 mmol).

-

Solvent and Reagent Addition: In a fume hood, add 3 mL of anhydrous dichloromethane (DCM) to the vial. Follow this with the addition of anhydrous pyridine (97 µL, 1.2 mmol). Finally, add benzoyl chloride (128 µL, 1.1 mmol) dropwise while stirring.

-

Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.[11] DCM is chosen as a solvent due to its low dielectric constant, which allows for controlled heating, and its ability to dissolve the reactants.

-

-

Vial Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during heating.

-

Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

-

Temperature: 100 °C (monitored by an internal IR sensor)

-

Hold Time: 10 minutes

-

Power: Dynamic power delivery with a maximum of 150 W

-

Stirring: Set to high

-

-

Reaction Monitoring & Completion: The reaction can be monitored by taking a small aliquot (after cooling) and running a TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the limiting reagent (3-fluoro-4-methylaniline).

-

Work-up: After the reaction is complete and the vial has cooled to room temperature, transfer the contents to a 50 mL separatory funnel. Dilute with an additional 15 mL of DCM.

-

Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove pyridine, saturated sodium bicarbonate solution (1 x 15 mL) to remove any remaining acid, and finally with brine (1 x 15 mL).

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure N-(3-fluoro-4-methylphenyl)benzamide as a white solid.

Characterization and Expected Results

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized to confirm its identity and purity.

| Parameter | Expected Result |

| Physical Appearance | White to off-white crystalline solid |

| Typical Yield | 85-95% |

| TLC (3:1 Hex/EtOAc) | Rf ≈ 0.4 (product); Rf ≈ 0.6 (aniline) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0 (s, 1H, NH), 7.8-7.9 (d, 2H, Ar-H), 7.4-7.6 (m, 4H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 7.1 (t, 1H, Ar-H), 2.3 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O), 159 (d, C-F), 136, 135, 132, 131, 129, 127, 125, 120, 112, 15 (CH₃) |

| Mass Spec (ESI+) | m/z = 230.09 [M+H]⁺ |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time to 15 minutes or temperature to 120 °C. |

| Insufficient base | Ensure pyridine is anhydrous and added in the correct stoichiometric amount. | |

| Loss during work-up | Perform extractions carefully to avoid emulsion formation. | |

| Impure Product | Unreacted starting material | Optimize purification; consider flash column chromatography if recrystallization is insufficient. |

| Byproduct formation | Ensure the reaction temperature does not significantly overshoot the setpoint. |

Conclusion

This application note details a highly efficient, rapid, and reliable protocol for the synthesis of N-(3-fluoro-4-methylphenyl)benzamide using microwave irradiation. The method provides excellent yields in a fraction of the time required by conventional heating, highlighting the power of MAOS as a green and sustainable tool in modern organic synthesis.[2][5] The self-validating nature of the protocol, which includes in-process monitoring and thorough final product characterization, ensures reproducibility and high confidence in the experimental outcome.

References

- Vertex AI Search. (n.d.). Specific effects of microwave - Solid supported reaction. Retrieved February 16, 2026.

- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved February 16, 2026.

- Vertex AI Search. (n.d.). Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Retrieved February 16, 2026.

- Vertex AI Search. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Retrieved February 16, 2026.

- Vertex AI Search. (n.d.). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Retrieved February 16, 2026.

-

Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. [Link]

-

ResearchGate. (2025, December 6). Microwave assisted green synthesis of aryl methoxylated benzamides and 2-oxazolines from biomass. [Link]

-

National Center for Biotechnology Information. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

-

ARKAT USA, Inc. (2003, November 30). Synthesis of Flavonoids by Mentzer's Reaction: Enhancement by Microwaves and Ionic Liquids. [Link]

-

Royal Society of Chemistry. (2015, November 3). Chapter 5: Microwave-assisted Peptide Synthesis. [Link]

- Anton Paar Wiki. (n.d.). Microwave-assisted synthesis. Retrieved February 16, 2026.

-

ResearchGate. (2012, December 22). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. [Link]

- RASĀYAN Journal of Chemistry. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved February 16, 2026.

-

Sciforum. (2005, November 30). Microwave Assisted Organic Synthesis of benzamides with C3 symmetry. [Link]

-

TSI Journals. (2010, December 12). MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL EVALUATION OF FLOUROSUBSTITUTED BENZIMIDAZOLE DERIVATIVES. [Link]

- Asian Journal of Chemistry. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Retrieved February 16, 2026.

-

International Journal of Current Pharmaceutical Research. (2020, May 24). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. [Link]

-

National Center for Biotechnology Information. (n.d.). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. [Link]

-

De Gruyter. (n.d.). MICROWAVE-PROMOTED CONVERSION OF HETEROCYCLIC AMINES TO CORRESPONDING AMIDES UNDER SOLVENT-FREE CONDITIONS. [Link]

-

IOSR Journal of Pharmacy. (2012, January 15). Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted rapid synthesis and.... Retrieved February 16, 2026.

-

World Journal of Pharmaceutical Research. (2022, October 15). synthesis and application of microwave: a review. [Link]

- RASĀYAN Journal of Chemistry. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved February 16, 2026.

- International Journal of Current Pharmaceutical Research. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Retrieved February 16, 2026.

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. ijrpas.com [ijrpas.com]

- 3. ajrconline.org [ajrconline.org]

- 4. ajrconline.org [ajrconline.org]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 11. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of N-(3-fluoro-4-methylphenyl)benzamide

Welcome to the technical support center for the synthesis of N-(3-fluoro-4-methylphenyl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development who are working on this specific amide coupling reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your synthetic protocol for higher yields and purity.

Troubleshooting Guide: Addressing Low Yields and Impurities

Low yields in the synthesis of N-(3-fluoro-4-methylphenyl)benzamide can be a significant roadblock. This guide is structured to help you diagnose and resolve common issues you may encounter during the reaction, which is typically performed via a Schotten-Baumann reaction between 3-fluoro-4-methylaniline and benzoyl chloride.[1][2]

Q1: My yield of N-(3-fluoro-4-methylphenyl)benzamide is consistently below 50%. What are the most likely causes?

A1: Consistently low yields often point to one or more of several common problems in the Schotten-Baumann reaction.[3] Let's break down the potential culprits:

-

Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture, to form benzoic acid.[4][5] This side reaction consumes your acylating agent and reduces the potential yield of your desired amide. It is crucial to use anhydrous solvents and reagents.[3]

-

Purity of Starting Materials: The purity of both 3-fluoro-4-methylaniline and benzoyl chloride is paramount. Impurities in the aniline can lead to undesired side products, while aged benzoyl chloride may already be partially hydrolyzed.

-

Ineffective Neutralization of HCl: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[6] If not effectively neutralized by a base, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

-

Suboptimal Reaction Conditions: Factors such as reaction temperature, stirring efficiency, and the rate of addition of reagents can significantly impact the outcome.

Q2: I've noticed a significant amount of a white solid precipitating from my reaction mixture that is not my product. What is it likely to be?

A2: The most common white, solid byproduct in this reaction is benzoic acid.[3] This is a strong indicator that your benzoyl chloride is hydrolyzing. To confirm, you can isolate the solid and check its melting point (approximately 122 °C) or run a TLC against a benzoic acid standard. The formation of benzoic acid can be minimized by:

-

Ensuring all glassware is thoroughly dried.

-

Using anhydrous solvents.

-

Adding the benzoyl chloride slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize its reaction with any residual water.[8]

Q3: How can I be sure that my starting 3-fluoro-4-methylaniline is pure enough for the reaction?

A3: The purity of your aniline is critical. Discoloration (often a yellow to brown tint) can indicate the presence of oxidation products.[9] To ensure the purity of your 3-fluoro-4-methylaniline, consider the following:

-

Visual Inspection: The aniline should ideally be a colorless to pale yellow solid or liquid.

-

Analytical Characterization: Check the melting point (for solids) or boiling point (for liquids) against literature values. NMR spectroscopy is an excellent tool to confirm the structure and identify any impurities.

-

Purification: If impurities are suspected, purification by recrystallization (for solids) or vacuum distillation (for liquids) is recommended.[9]

Q4: What is the optimal base to use for this reaction, and how much should I add?

A4: The choice and amount of base are critical for a successful Schotten-Baumann reaction.

-

Choice of Base: An aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used.[3] Alternatively, an organic base like pyridine can be used, which can also act as a catalyst.[10]

-

Stoichiometry: You need at least one equivalent of base to neutralize the HCl produced. However, it is common practice to use a slight excess (e.g., 1.5 equivalents) to ensure complete neutralization and drive the reaction forward.[8] Be cautious with a large excess of a strong aqueous base, as it can increase the rate of benzoyl chloride hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Schotten-Baumann reaction for this synthesis?

A: The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of 3-fluoro-4-methylaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The base present in the reaction mixture then neutralizes the resulting hydrochloric acid.[11]

Q: Can I use a different acylating agent instead of benzoyl chloride?

A: Yes, other acylating agents can be used. Benzoic anhydride is a less reactive alternative to benzoyl chloride and produces benzoic acid as a byproduct instead of HCl.[] This can be advantageous in situations where the presence of acid is problematic. However, the reaction with anhydrides is generally slower.

Q: My product seems to be oily and difficult to crystallize. What can I do?

A: Oily products can be a result of impurities that depress the melting point. Here are a few strategies to induce crystallization:

-

Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the oil to act as a seed.

-

Solvent Trituration: Add a poor solvent in which your product is insoluble but the impurities are soluble. Stir the oil in this solvent to wash away the impurities, which may induce crystallization.

-

Purification: If the above methods fail, column chromatography is a reliable method to purify the product and remove the impurities that are preventing crystallization.

Q: How does the electronic nature of 3-fluoro-4-methylaniline affect the reaction?

A: The substituents on the aniline ring influence its nucleophilicity. The methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen atom, making it a better nucleophile. The fluorine atom is electron-withdrawing through its inductive effect, which decreases the nucleophilicity of the amine.[13] However, the overall reactivity of 3-fluoro-4-methylaniline is generally sufficient for this acylation reaction.

Experimental Protocols

Standard Protocol for the Synthesis of N-(3-fluoro-4-methylphenyl)benzamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

-

3-fluoro-4-methylaniline

-

Benzoyl chloride

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methylaniline (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate dropping funnel, add benzoyl chloride (1.1 eq).

-

To the cooled aniline solution, slowly add the 10% aqueous NaOH solution (1.5 eq).

-

With vigorous stirring, add the benzoyl chloride dropwise from the dropping funnel to the biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

| Parameter | Recommended Value/Condition | Rationale |

| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.5 | A slight excess of benzoyl chloride ensures complete consumption of the aniline. Excess base neutralizes the generated HCl.[8] |

| Reaction Temperature | 0-5 °C (addition), Room Temperature (stirring) | Low temperature during addition minimizes hydrolysis of benzoyl chloride and controls the exothermic reaction.[8] |

| Reaction Time | 1-3 hours | Typically sufficient for completion. Monitor by TLC. |

| Solvent | Dichloromethane (DCM) / Water (biphasic) | Keeps the reactants and product in the organic phase while the base is in the aqueous phase.[2] |

Visualizations

Reaction Mechanism

Caption: Mechanism of N-(3-fluoro-4-methylphenyl)benzamide synthesis.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low product yields.

References

-

BYJU'S. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]

-

Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]

-

YouTube. (2023, February 14). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

-

Wikipedia. (n.d.). Urea. Retrieved from [Link]

-

Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Reddit. (2014, August 18). Why is acylation of aniline favoured over phenol? r/chemhelp. Retrieved from [Link]

- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

-

Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]

-

ChemUniverse. (n.d.). N-(3-Fluoro-4-methyl-phenyl)benzamide. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

-

YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

- Synthesis and in-vitro evaluation of N-substituted benzamide derivatives as potential antitumor agents. (2018). Medicinal Chemistry, 8(10), 273-280.

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

- Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041.

- Synthesis and antimicrobial activity of novel 4-amino benzamide derived 1,2,3-triazole linked pyrazolines. (n.d.). International Journal of Pharmaceutical Sciences and Research, 8(10), 4169-4176.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). Chemistry & Chemical Engineering, Biotechnology, Food Industry, 23(1), 11-16.

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 13. quora.com [quora.com]

Minimizing side reactions during the benzoylation of 3-fluoro-4-methylaniline

Executive Summary

The benzoylation of 3-fluoro-4-methylaniline (CAS: 452-77-7) is a nucleophilic acyl substitution used to generate N-(3-fluoro-4-methylphenyl)benzamide . While theoretically straightforward, the specific electronic properties of the substrate—a deactivated aniline due to the inductive electron-withdrawing effect of the meta-fluorine atom—can lead to sluggish kinetics, incomplete conversion, or competitive hydrolysis of the benzoyl chloride reagent.

This guide provides a self-validating protocol designed to minimize the two primary failure modes: hydrolysis of the acyl chloride (leading to stoichiometric imbalance) and protonation of the nucleophile (stalling the reaction).

Module 1: Mechanistic Insight & Reagent Selection

The Challenge: Substrate Electronics

Unlike simple aniline, 3-fluoro-4-methylaniline possesses a fluorine atom meta to the amino group.

-

Inductive Effect (-I): The fluorine pulls electron density from the ring, slightly decreasing the nucleophilicity of the nitrogen lone pair (

~4.0 vs 4.6 for aniline). -

Steric Effect: The methyl group is para to the amine and does not sterically hinder the reaction center, but it does donate electron density (+I), partially mitigating the fluorine's deactivating effect.

Implication: The reaction requires a base capable of rapidly scavenging HCl to prevent the formation of the non-nucleophilic anilinium salt, yet the conditions must remain mild to prevent over-acylation (imide formation).

Visualizing the Reaction Landscape

Figure 1: Reaction pathways showing the main product formation and competitive side reactions (hydrolysis, salt formation, and imide formation).

Module 2: Standard Operating Procedure (SOP)

This protocol utilizes anhydrous conditions (DCM/TEA) rather than Schotten-Baumann (aqueous NaOH) to maximize yield and purity for this specific fluorinated substrate.

Reagent Stoichiometry Table

| Component | Role | Equivalents (eq) | Notes |

| 3-Fluoro-4-methylaniline | Limiting Reagent | 1.0 | Purity >98% recommended.[1][2][3][4][5] Dark color indicates oxidation. |

| Benzoyl Chloride | Electrophile | 1.1 - 1.2 | Slight excess accounts for trace moisture hydrolysis. |

| Triethylamine (TEA) | Base (HCl Scavenger) | 1.5 - 2.0 | Must be >1.0 eq to neutralize HCl. Excess ensures free amine. |

| DMAP | Catalyst | 0.05 - 0.1 | Optional. Accelerates reaction if substrate is sluggish.[6] |

| DCM (Dichloromethane) | Solvent | [0.2 M] | Anhydrous. Maintains solubility of reactants.[6] |

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask under nitrogen/argon atmosphere. Add a magnetic stir bar.

-

Dissolution: Add 3-Fluoro-4-methylaniline (1.0 eq) and Triethylamine (1.5 eq). Dissolve in anhydrous DCM (concentration ~0.2 M).

-

Checkpoint: Solution should be clear. If DMAP is used, add it here.[6]

-

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Reasoning: Low temperature controls the exotherm and suppresses di-benzoylation side reactions.

-

-

Addition: Add Benzoyl Chloride (1.1 eq) dropwise over 10-15 minutes.

-

Observation: White fumes (HCl) may form but will be immediately neutralized by TEA, forming a white precipitate (TEA·HCl salts). This is normal.

-

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1) or HPLC.

-

-

Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

-

Function: Hydrolyzes unreacted benzoyl chloride to benzoic acid (water-soluble as benzoate).

-

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction stalled with ~20% starting material remaining. Adding more Benzoyl Chloride didn't help. Why?

Diagnosis: Amine Protonation (Salt Formation). If the base (TEA) was insufficient or of poor quality (wet/degraded), the HCl generated by the reaction protonated your starting aniline. The resulting anilinium salt (Ar-NH₃⁺ Cl⁻) is not nucleophilic and will not react with benzoyl chloride. Solution:

-

Ensure you are using at least 1.5 equivalents of base.[6]

-

Rescue: Add an additional 0.5 eq of TEA to the reaction mixture to deprotonate the salt, then stir for 1 hour.

Q2: I see a new impurity spot on TLC that is less polar (higher Rf) than the product.